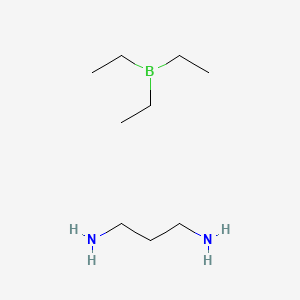

Triethylborane-1,3-diaminopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triethylborane-1,3-diaminopropane, also known as this compound, is a useful research compound. Its molecular formula is C9H25BN2 and its molecular weight is 172.123. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .

Mode of Action

TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .

Pharmacokinetics

This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.

Result of Action

The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .

Action Environment

The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .

Biologische Aktivität

Triethylborane-1,3-diaminopropane (TEB-DAP) is an organoboron compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of TEB-DAP, focusing on its mechanisms of action, biochemical pathways, safety profiles, and relevant case studies.

- Molecular Formula : C9H25BN2

- Molecular Weight : 172.12 g/mol

- CAS Number : 148861-07-8

- Structure : The compound consists of a triethylborane group complexed with 1,3-diaminopropane, which contributes to its reactivity and interaction with various substrates.

TEB-DAP primarily functions as a radical generator in polymerization processes. Its mechanism involves:

- Radical Polymerization : TEB-DAP generates radicals that initiate the polymerization of olefins, leading to the formation of high molecular weight polymers. This action is crucial in applications such as adhesive formulations and coatings .

Table 1: Mechanism Overview

| Mechanism | Description |

|---|---|

| Target of Action | Olefins |

| Mode of Action | Radical generation for polymerization |

| Result of Action | Formation of polymers |

| Environmental Sensitivity | Air and moisture sensitive |

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins , which is significant in various industrial applications. The compound's solubility in organic solvents enhances its distribution in reaction environments, making it effective for use in polymer chemistry .

Safety and Toxicity Profile

TEB-DAP exhibits several safety concerns that must be addressed during handling:

- Flammability : Classified as a flammable liquid (Category 4).

- Health Hazards :

Table 2: Safety Classification

| Hazard Type | Classification |

|---|---|

| Flammability | Flammable liquid |

| Acute Toxicity (Dermal) | Category 4 |

| Skin Corrosion/Irritation | Category 1 |

| Eye Damage/Irritation | Category 1 |

| Skin Sensitization | Category 1 |

Case Study 1: Adhesive Applications

In a study exploring adhesive compositions, TEB-DAP was used as a component due to its ability to enhance bonding strength in low surface energy polyolefin substrates. The research indicated that the organoborane-amine complex significantly improved the adhesive properties when compared to traditional formulations .

Case Study 2: Environmental Impact Assessment

Research on the aquatic toxicity of components related to TEB-DAP revealed that while the compound itself lacks extensive data on bioaccumulation and persistence, derivatives like diaminopropane showed an LC50 value of 1190 mg/L for fish over a 96-hour exposure period. This indicates potential environmental risks associated with its use in large quantities .

Eigenschaften

IUPAC Name |

propane-1,3-diamine;triethylborane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCBZFJEAVADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)CC.C(CN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H25BN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148861-07-8 |

Source

|

| Record name | Boron, triethyl(1,3-propanediamine-κN)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.